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Compound of Interest

Compound Name: Faxeladol

Cat. No.: B1672304 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Faxeladol and its structurally related analogs,

primarily Tramadol and Ciramadol. Due to the discontinuation of Faxeladol's development in

the late 1970s, publicly available quantitative experimental data on this compound is scarce.

Consequently, this comparison relies on qualitative descriptions from early studies for

Faxeladol and published quantitative data for its analogs. It is important to note that the data

for the analogs are compiled from various sources and may not be directly comparable due to

differing experimental conditions.

Introduction to Faxeladol and its Analogs
Faxeladol, also known as GCR9905 or GRT-TA300, is an opioid analgesic developed in the

late 1970s.[1] It is structurally related to Tramadol and Ciramadol.[1] Like Tramadol, Faxeladol
was anticipated to exhibit a dual mechanism of action, functioning as both a mu-opioid receptor

agonist and an inhibitor of serotonin and norepinephrine reuptake, thereby providing both

analgesic and antidepressant effects.[1] Early studies indicated that Faxeladol was slightly

more potent than Tramadol as an analgesic but was associated with a higher incidence of

seizures, which likely contributed to the cessation of its clinical development.[1]

Quantitative Data Presentation
The following tables summarize the available quantitative data for Faxeladol's key analogs. No

direct quantitative in vitro data for Faxeladol is available in the public domain.
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Table 1: Opioid Receptor Binding Affinities (Ki in µM)

Compound
Mu-Opioid
Receptor (MOR)

Delta-Opioid
Receptor (DOR)

Kappa-Opioid
Receptor (KOR)

Faxeladol Data not available Data not available Data not available

Tramadol 12.486 Data not available Data not available

O-desmethyltramadol

(M1 metabolite)
0.01859 Data not available Data not available

Ciramadol Data not available Data not available Data not available

Tapentadol 0.018 2.7 1.8

Note: Lower Ki values indicate higher binding affinity. Data for Tramadol and its active

metabolite are from a single study using human MOR expressed in cell membranes. Data for

Tapentadol is provided for context as a modern dual-action analgesic.

Table 2: Monoamine Reuptake Inhibition (IC50 in µM)

Compound
Serotonin Transporter
(SERT)

Norepinephrine
Transporter (NET)

Faxeladol Data not available Data not available

Tramadol 0.8 1.5

Ciramadol Data not available Data not available

Tapentadol 2.4 0.4

Note: Lower IC50 values indicate greater potency in inhibiting reuptake. Data is compiled from

various sources and direct comparison should be made with caution.

Table 3: In Vivo Analgesic Potency

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Animal Model Potency Metric Value

Faxeladol Not specified Relative to Tramadol Slightly more potent

Tramadol Not specified Relative to Morphine ~1/10th the potency

Ciramadol Postoperative pain Relative to Morphine 0.3 to 1

Ciramadol Chronic cancer pain Relative to Codeine
30 mg Ciramadol ≈ 60

mg Codeine

Tapentadol Various pain models Relative to Tramadol 2-3 times more potent

Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided

below.

Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to opioid receptors.

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid

receptor.

Radioligand: A tritiated opioid ligand with high affinity for the receptor of interest (e.g.,

[³H]DAMGO for MOR).

Procedure:

Cell membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of the unlabeled test compound (e.g., Faxeladol analog).

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a

specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60

minutes).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1672304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The

binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin or

norepinephrine into cells.

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT) or

human norepinephrine transporter (hNET).

Substrate: Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).

Procedure:

Cells are plated in multi-well plates and allowed to adhere.

The cells are pre-incubated with varying concentrations of the test compound.

The radiolabeled neurotransmitter is then added, and the cells are incubated for a short

period (e.g., 10-20 minutes) at 37°C.

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

The cells are lysed, and the amount of radioactivity taken up is measured by liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

uptake of the neurotransmitter (IC50) is determined by non-linear regression analysis.
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In Vivo Analgesia Models (e.g., Hot Plate Test)
This assay assesses the central analgesic activity of a compound.

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

Animals are habituated to the testing room and apparatus.

A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded

before drug administration.

The test compound is administered (e.g., intraperitoneally or orally).

At various time points after drug administration, the animals are placed on the hot plate,

and the latency to the nociceptive response is measured. A cut-off time is used to prevent

tissue damage.

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for

each animal at each time point using the formula: %MPE = [(post-drug latency - baseline

latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be generated to

determine the ED50 value (the dose that produces 50% of the maximum effect).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Faxeladol and its

analogs, and a typical experimental workflow for their characterization.
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Caption: Proposed dual-action signaling pathway of Faxeladol analogs.
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Caption: General experimental workflow for characterizing Faxeladol analogs.

Conclusion
Faxeladol is a historically interesting compound that represents an early attempt at developing

a dual-action analgesic. While its development was halted, its structural analogs, particularly

Tramadol and the more recent Tapentadol, have seen significant clinical use. The limited

available information suggests that Faxeladol possessed a promising analgesic profile,

potentially exceeding that of Tramadol, but was hampered by a concerning safety profile,

specifically a higher risk of seizures. A definitive quantitative comparison of Faxeladol with its

analogs is not possible without access to the original unpublished data. Future research into

novel dual-action analgesics may still draw valuable structure-activity relationship insights from

the early work on Faxeladol and its related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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